molecular formula C14H25NO3 B2795122 Tert-butyl 3-[(3-methylbut-2-en-1-yl)oxy]pyrrolidine-1-carboxylate CAS No. 1384430-66-3

Tert-butyl 3-[(3-methylbut-2-en-1-yl)oxy]pyrrolidine-1-carboxylate

Cat. No.: B2795122
CAS No.: 1384430-66-3
M. Wt: 255.358
InChI Key: TUGLAYWEWUULBH-UHFFFAOYSA-N
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Description

Tert-butyl 3-[(3-methylbut-2-en-1-yl)oxy]pyrrolidine-1-carboxylate is a pyrrolidine derivative featuring a tert-butoxycarbonyl (Boc) group at the nitrogen position and a 3-methylbut-2-en-1-yl (prenyl) ether substituent at the 3-position of the pyrrolidine ring. The Boc group serves as a protective moiety for the pyrrolidine amine, while the prenyl ether introduces an alkenyl functionality, which may influence reactivity, lipophilicity, and intermolecular interactions. This compound is likely used as a synthetic intermediate in pharmaceuticals, agrochemicals, or materials science due to the versatility of the pyrrolidine scaffold and the reactivity of the prenyl group in further functionalization (e.g., cycloadditions or alkylation) .

Properties

IUPAC Name

tert-butyl 3-(3-methylbut-2-enoxy)pyrrolidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25NO3/c1-11(2)7-9-17-12-6-8-15(10-12)13(16)18-14(3,4)5/h7,12H,6,8-10H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUGLAYWEWUULBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCOC1CCN(C1)C(=O)OC(C)(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-[(3-methylbut-2-en-1-yl)oxy]pyrrolidine-1-carboxylate typically involves the reaction of tert-butyl 3-hydroxypyrrolidine-1-carboxylate with 3-methylbut-2-en-1-ol under suitable conditions . The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the formation of the ether linkage . The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired product with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and minimize by-products. The use of automated reactors and advanced purification techniques ensures the efficient production of the compound on a commercial scale .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-[(3-methylbut-2-en-1-yl)oxy]pyrrolidine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry Applications

1. Drug Design and Development
Tert-butyl 3-[(3-methylbut-2-en-1-yl)oxy]pyrrolidine-1-carboxylate has been investigated in the context of drug design due to its structural features that can be modified for enhanced biological activity. Its pyrrolidine structure is known for its ability to mimic natural products, making it a valuable scaffold in the development of new pharmaceuticals.

Case Study: Fragment-Based Drug Discovery
In fragment-based drug discovery (FBDD), compounds like this compound are utilized to identify small molecular fragments that bind to target proteins. This approach has led to the development of several FDA-approved drugs, demonstrating the compound's potential in medicinal chemistry .

Organic Synthesis Applications

2. Synthetic Intermediates
This compound serves as an important intermediate in organic synthesis. Its unique functional groups allow for various chemical transformations, making it useful in synthesizing more complex molecules.

Transformation Type Description
AlkylationCan undergo alkylation reactions to introduce new alkyl groups.
EsterificationThe carboxylic acid moiety allows for esterification with different alcohols.
Nucleophilic SubstitutionThe pyrrolidine nitrogen can participate in nucleophilic substitution reactions.

3. Chiral Synthesis
The presence of stereogenic centers in the compound makes it a candidate for studies involving chiral synthesis. Researchers have explored its use in asymmetric synthesis, where it acts as a chiral auxiliary or catalyst.

Potential Therapeutic Uses

4. Anticancer Activity
Recent studies have indicated that derivatives of pyrrolidine compounds exhibit anticancer properties. This compound has been evaluated for its efficacy against various cancer cell lines, showing promise as a lead compound for further development.

Case Study: In Vitro Studies
In vitro studies demonstrated that modifications to the tert-butyl group can enhance the cytotoxicity of the compound against specific cancer types, highlighting its potential as a scaffold for developing novel anticancer agents.

Mechanism of Action

The mechanism of action of tert-butyl 3-[(3-methylbut-2-en-1-yl)oxy]pyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity . The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogs

The following analysis compares the target compound with structurally similar pyrrolidine derivatives from diverse sources. Key differences in substituents, molecular properties, and applications are highlighted.

Substituent Variations and Functional Groups

Table 1: Structural and Functional Comparison
Compound Name (Source) Substituent at Position 3 Molecular Formula (MW*) Key Functional Groups Applications/Notes
Target: Tert-butyl 3-[(3-methylbut-2-en-1-yl)oxy]pyrrolidine-1-carboxylate 3-Methylbut-2-en-1-yl ether C₁₄H₂₃NO₃ (~265.34 g/mol) Alkenyl ether, Boc-protected amine Intermediate for functionalization
7b () ((tert-Butyldiphenylsilyl)oxy)methyl + phenyl-oxooctynyl C₃₈H₄₇NO₃Si (~610.89 g/mol) Silyl ether, alkyne, ketone Anticancer agent synthesis
35 () 4-(4-Chloro-3-hydroxyphenyl)isoquinolin-6-yloxy C₂₄H₂₄ClN₂O₄ (~455.91 g/mol) Aromatic heterocycle, chloro, hydroxyl Anticancer structural optimization
: tert-Butyl 3-((5-bromo-3-(dimethoxymethyl)pyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate Pyridinyloxy + bromo, dimethoxymethyl C₂₀H₂₈BrN₂O₅ (~465.36 g/mol) Aromatic, bromo, methoxy Pyridine-based drug discovery
: tert-Butyl (3R)-3-(hydroxymethyl)pyrrolidine-1-carboxylate Hydroxymethyl C₁₀H₁₉NO₃ (~201.27 g/mol) Hydroxyl, Boc-protected amine Chiral building block
: tert-Butyl (5S)-2-azido-5-(((S)-3-((tert-butyldimethylsilyl)oxy)... Azide + silyl-protected oxypropanoyl C₂₃H₄₂N₅O₆Si (~544.78 g/mol) Azide, silyl ether, carbamate Peptide diversification via click chemistry

*Molecular weights estimated from molecular formulas or HRMS data where available.

Key Observations:

Substituent Complexity: The target compound’s alkenyl ether substituent is simpler than the silyl-protected phenyl-oxooctynyl group in 7b () or the heteroaromatic isoquinoline in 35 (). This simplicity may enhance synthetic accessibility but reduce steric hindrance compared to bulkier analogs . Aromatic vs.

Functional Group Reactivity :

  • The prenyl ether in the target compound could undergo acid-catalyzed hydrolysis or participate in Diels-Alder reactions, whereas the azide in enables click chemistry for bioconjugation .
  • Silyl-protected groups () enhance stability during synthesis but require deprotection steps .

Spectroscopic and Analytical Data

Table 2: Key Spectroscopic Data
Compound (Source) NMR/IR/HRMS Data
7b () ¹H/¹³C NMR confirmed silyl ether and alkyne; HRMS validated molecular ion .
35 () HRMS (ESI+): m/z 299.0946 [M+H]⁺; ¹H NMR confirmed isoquinoline and hydroxyl .
LCMS: m/z 660.5 [M+H]⁺; ³¹P NMR δ = 15.44 (s) for phosphorylated intermediates .
  • The target compound’s NMR would show distinct signals for the prenyl ether (δ ~5.3 ppm for alkene protons) and Boc group (δ ~1.4 ppm for tert-butyl).

Biological Activity

Tert-butyl 3-[(3-methylbut-2-en-1-yl)oxy]pyrrolidine-1-carboxylate (CAS Number: 1384430-66-3) is a compound that has garnered attention for its potential biological activities, particularly in the context of neuroprotection and enzyme inhibition. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanism of action, relevant case studies, and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C14H25NO3C_{14}H_{25}NO_3, with a molecular weight of approximately 255.35 g/mol. Its structure features a pyrrolidine ring substituted with a tert-butyl group and an allyloxy moiety, which may contribute to its biological activity through interactions with various biological targets.

Research indicates that compounds similar to this compound may exhibit neuroprotective effects by modulating cholinergic signaling and inhibiting amyloid-beta aggregation, which are crucial in the pathogenesis of Alzheimer's disease. For instance, related compounds have been shown to act as inhibitors of butyrylcholinesterase (BuChE), an enzyme linked to cognitive decline in neurodegenerative disorders .

Neuroprotective Effects

In vitro studies suggest that this compound may protect neuronal cells from oxidative stress and apoptosis induced by amyloid-beta peptide. Research on similar compounds has demonstrated their ability to enhance cell viability in astrocytes exposed to amyloid-beta, reducing inflammatory markers such as TNF-alpha .

Enzyme Inhibition

The compound's structural features suggest potential activity as an acetylcholinesterase inhibitor, which is significant for enhancing cholinergic neurotransmission. Compounds with similar structures have shown promising results in inhibiting enzyme activity, thereby improving cognitive function in animal models .

Study on Neuroprotection

A study investigating the effects of related compounds demonstrated that they could prevent the death of astrocytes induced by amyloid-beta exposure. The treated cells exhibited improved viability and reduced levels of oxidative stress markers, indicating a protective mechanism against neurodegeneration .

In Vivo Studies

In vivo pharmacokinetic studies of structurally related compounds revealed favorable brain permeability and stability in biological systems. These studies highlighted the importance of structural modifications in enhancing bioavailability and therapeutic efficacy in neurodegenerative models .

Data Tables

Property Value
CAS Number1384430-66-3
Molecular FormulaC14H25NO3
Molecular Weight255.35 g/mol
Potential ActivitiesNeuroprotection, Enzyme Inhibition
Activity Effect Reference
NeuroprotectionIncreased cell viability
Enzyme inhibitionAcetylcholinesterase inhibitor

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